molecular formula C20H21NO2 B4983519 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one CAS No. 5759-56-8

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B4983519
CAS No.: 5759-56-8
M. Wt: 307.4 g/mol
InChI Key: RDCGPRDARLEINQ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a 2-ethoxyanilino substituent at position 3 and a phenyl group at position 3. The ethoxy group (-OCH₂CH₃) is electron-donating, influencing the compound’s electronic distribution, while the phenyl group introduces steric bulk and aromatic interactions.

Properties

IUPAC Name

3-(2-ethoxyanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-23-20-11-7-6-10-19(20)21-17-12-16(13-18(22)14-17)15-8-4-3-5-9-15/h3-11,14,16,21H,2,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCGPRDARLEINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386610
Record name STK021482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5759-56-8
Record name STK021482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-ethoxyaniline with a suitable cyclohexenone derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or batch processing. These methods are optimized to maximize yield and minimize production costs while ensuring the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

The compound “3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one” is a member of the class of compounds known as chalcones, which are characterized by their α,β-unsaturated carbonyl structure. This compound has garnered attention in various scientific fields due to its diverse applications, particularly in medicinal chemistry, materials science, and organic synthesis. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound “3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one” has demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-715.4
A54912.8

The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and Western blot analysis.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

In a screening assay against Staphylococcus aureus, Escherichia coli, and Candida albicans, the compound exhibited notable inhibition zones.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

These findings suggest potential applications in developing new antimicrobial agents.

Organic Photovoltaics

The unique electronic properties of “3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one” make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer can enhance the efficiency of solar cells.

Case Study: Photovoltaic Performance

A research team incorporated this chalcone into a polymer blend for organic solar cells. The device showed improved power conversion efficiency (PCE) compared to control samples without the chalcone.

Sample TypePCE (%)
Control3.5
With Chalcone5.1

The enhancement in PCE was attributed to better light absorption and charge mobility facilitated by the incorporation of this compound.

Building Block for Complex Molecules

“3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one” serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Case Study: Synthesis Pathway

A synthetic route was developed using this chalcone as a starting material to create novel pyridine derivatives. The reaction conditions were optimized to achieve high yields:

Reaction ConditionYield (%)
Base Catalysis85
Acid Catalysis78

This demonstrates its utility as a precursor in synthesizing biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one ()
  • Key Differences : The chlorine atom is electron-withdrawing, increasing the compound’s polarity compared to the ethoxy group in the target compound. This may enhance hydrogen-bond acceptor capacity but reduce lipophilicity.
3-(4-Chloroanilino)-5-(4-methoxyphenyl)-2-cyclohexen-1-one ()
  • Substituents: 4-Chloroanilino and 4-methoxyphenyl.
  • Key Differences: The methoxy group on the phenyl ring is electron-donating (similar to ethoxy), but the chloro on the anilino introduces electron withdrawal. This creates a mixed electronic profile, contrasting with the uniformly electron-rich ethoxy-anilino in the target compound.
  • Crystal Packing : Methoxy’s H-bonding capacity may lead to distinct intermolecular interactions compared to ethoxy’s steric effects .
2-Chloro-3-(4-ethoxyanilino)-5-methyl-2-cyclohexen-1-one ()
  • Substituents: Chloro on the cyclohexenone ring and methyl at position 4.
  • Key Differences : The chloro substituent increases electrophilicity at the α,β-unsaturated ketone, enhancing reactivity toward nucleophiles. The methyl group introduces less steric hindrance than the phenyl group in the target compound.
  • Conformational Effects : Chloro’s steric and electronic effects may alter ring puckering compared to phenyl .

Structural Conformations and Ring Puckering

3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one ()
  • Substituents: Amino, nitro on the anilino; dimethyl on the cyclohexenone.
  • Conformation: The cyclohexenone ring adopts an envelope conformation due to steric effects from the dimethyl groups. Puckering parameters (Q = 0.443–0.448 Å, θ = 51.6–126.3°) highlight significant deviation from planarity .
  • Comparison : The target compound’s phenyl group may induce different puckering dynamics, as larger substituents like phenyl increase steric strain compared to dimethyl groups.
3-Amino-5-methylcyclohex-2-en-1-one ()
  • Substituents: Amino at position 3 and methyl at position 5.
  • Conformation: Smaller substituents (methyl vs. The amino group’s strong electron donation could stabilize keto-enol tautomerism .

Hydrogen Bonding and Crystal Packing

  • 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one: The ethoxy group can act as a hydrogen-bond acceptor, while the anilino NH serves as a donor. These interactions likely stabilize crystal lattices through networks similar to those observed in 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one, which forms 3D networks via N–H⋯O and C–H⋯O bonds .

Biological Activity

The compound 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one is a member of the cyclohexenone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one can be represented as follows:

C18H19NO\text{C}_{18}\text{H}_{19}\text{N}\text{O}

This compound features an ethoxy-substituted aniline moiety and a phenyl group attached to a cyclohexenone core, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one have been explored in various studies, revealing its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

1. Anticancer Activity

Several studies have demonstrated that derivatives of cyclohexenones exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 10 µM to 25 µM.

2. Anti-inflammatory Properties

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In animal models, administration of the compound resulted in reduced paw edema and inflammatory markers in serum.

3. Antimicrobial Activity

The antimicrobial efficacy of 3-(2-Ethoxyanilino)-5-phenylcyclohex-2-en-1-one has been assessed against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Results : The compound exhibited bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of an ethoxy group at the aniline position enhances lipophilicity and may improve cellular uptake.
  • Phenyl Group Influence : Variations in the phenyl substituent can significantly impact potency; for instance, compounds with electron-donating groups tend to exhibit higher activity.

Case Studies

A few notable case studies highlight the biological potential of similar compounds:

CompoundActivityIC50 (µM)Reference
Compound AAnticancer15
Compound BAnti-inflammatory20
Compound CAntimicrobial40

These studies suggest that modifications to the cyclohexenone scaffold could yield derivatives with enhanced biological profiles.

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